molecular formula C18H12Cl2F2N4O2S B11511552 3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11511552
M. Wt: 457.3 g/mol
InChI Key: JUZDCHRIBZIXRM-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired product with excellent purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and other interactions with target receptors contributes to its bioactivity .

Comparison with Similar Compounds

3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

These compounds share a similar core structure but differ in the arrangement of their rings and substituents, which can lead to variations in their pharmacological activities and applications .

Properties

Molecular Formula

C18H12Cl2F2N4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H12Cl2F2N4O2S/c19-11-3-6-15(13(20)7-11)27-8-16-23-24-18-26(16)25-14(9-29-18)10-1-4-12(5-2-10)28-17(21)22/h1-7,17H,8-9H2

InChI Key

JUZDCHRIBZIXRM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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